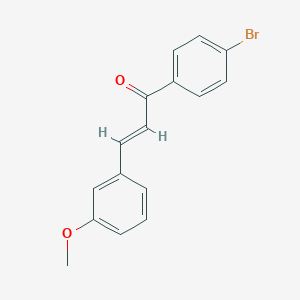![molecular formula C15H14N2O3 B386355 4-[(2-ヒドロキシ-3-メトキシベンジリデン)アミノ]ベンザミド CAS No. 315670-78-1](/img/structure/B386355.png)
4-[(2-ヒドロキシ-3-メトキシベンジリデン)アミノ]ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a benzamide group linked to a hydroxy-methoxybenzylidene moiety through an imine bond.
科学的研究の応用
4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits potential antibacterial, antioxidant, and antifungal properties.
Medicine: It has been studied for its anticancer and antidiabetic activities.
Industry: The compound is used in the synthesis of dyes and polymers.
作用機序
Target of Action
The primary target of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide is Cu (II) ions . This compound, also known as a Schiff base, has been shown to bind Cu (II) centres at both the hydroxamate and phenol ends . The role of Cu (II) ions in biological systems is diverse, including involvement in enzymatic reactions, electron transfer, and regulation of gene expression.
Mode of Action
The compound interacts with its targets through a process known as chelation , forming a CuN2O4 chelation environment . This interaction results in the formation of 1-D coordination polymers . The mode of action of this compound is largely dependent on its ability to form these polymers, which can have significant effects on the biochemical pathways in which Cu (II) ions are involved.
Pharmacokinetics
The compound’s molecular weight of 27028 suggests that it may have favorable absorption and distribution characteristics
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide Factors such as pH, temperature, and the presence of other ions or molecules can affect the compound’s ability to bind Cu (II) ions and form coordination polymers
準備方法
The synthesis of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-aminobenzamide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under mild conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .
化学反応の分析
4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine bond to an amine.
Substitution: The hydroxyl and methoxy groups on the benzylidene moiety can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide is unique due to its specific structural features and the presence of both hydroxyl and methoxy groups. Similar compounds include:
4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic acid: This compound has a butanoic acid group instead of a benzamide group.
(E)-(2-(2-hydroxy-3-methoxybenzylidene)aminophenyl)arsonic acid: This compound contains an arsonic acid group instead of a benzamide group
These similar compounds share some chemical properties but differ in their specific applications and biological activities.
特性
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-4-2-3-11(14(13)18)9-17-12-7-5-10(6-8-12)15(16)19/h2-9,18H,1H3,(H2,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPWUEPIIRMZLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B386272.png)
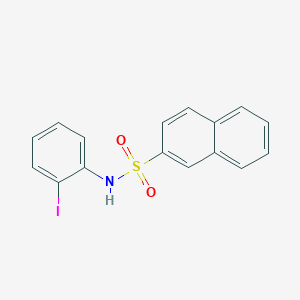
![2-[1,3-Bis(4-methylphenyl)-2-imidazolidinyl]phenol](/img/structure/B386278.png)
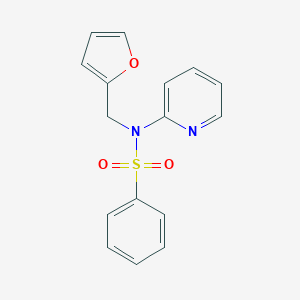
![N-[2-(4-chlorophenoxy)ethyl]-4-methylbenzamide](/img/structure/B386282.png)
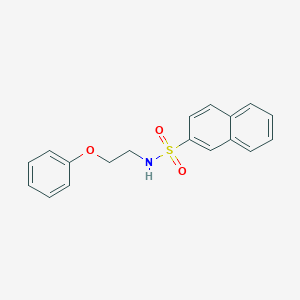
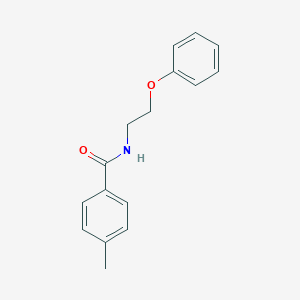
![N-[2-(4-butoxyphenoxy)ethyl]acetamide](/img/structure/B386285.png)

![N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B386288.png)
![N-benzyl-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B386290.png)
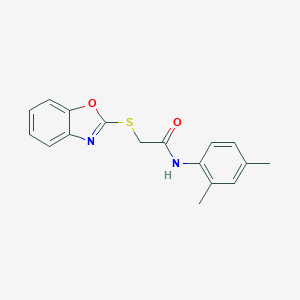
![Methyl 2-{[(8-quinolinylsulfanyl)acetyl]amino}benzoate](/img/structure/B386293.png)
